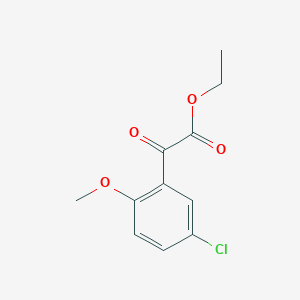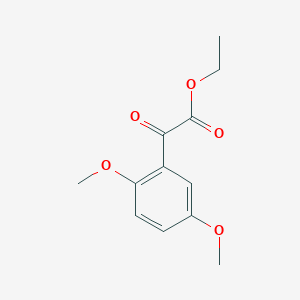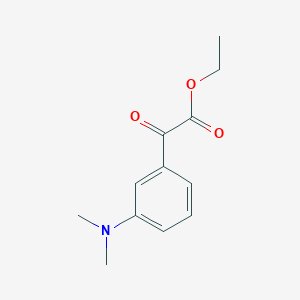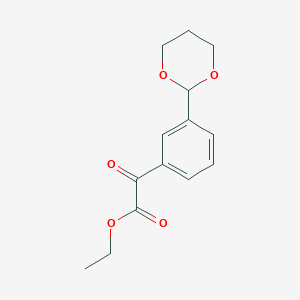
trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. It is a chiral compound that contains a mixture of enantiomers . The compound is not chirally pure . It has a CAS Number of 733741-06-5 .
Molecular Structure Analysis
The molecular formula of “trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is C13H13FO3 . Its molecular weight is 236.24 g/mol . The IUPAC name of the compound is (1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid . The Inchi Code of the compound is 1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 .Physical And Chemical Properties Analysis
“trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid” is a white solid .Aplicaciones Científicas De Investigación
1. Chromatographic Separation and Analysis
Trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid is relevant in the field of chromatography. Péter and Fülöp (1995) developed a method for separating isomers of cyclopentane carboxylic acids, crucial in analytical chemistry for the precise identification and quantification of substances (Péter & Fülöp, 1995).
2. Environmental Monitoring
This compound is also important in environmental science, particularly in monitoring exposure to certain chemicals. Leng et al. (2005) demonstrated a method for determining pyrethroid metabolites in human urine, where compounds like 4-fluoro-3-phenoxybenzoic acid are key markers for specific exposures (Leng et al., 2005).
3. Biochemical Analysis and Toxicology
In biochemical analysis and toxicology, this acid is used as a marker. Baker et al. (2004) described a method to measure various pyrethroid metabolites in human urine, with 4-fluoro-3-phenoxybenzoic acid serving as a reliable biomarker for exposure assessment (Baker et al., 2004).
4. Synthetic Chemistry Applications
In synthetic chemistry, trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid can be used in the synthesis of various compounds. Szakonyi et al. (1998) detailed the preparation of dihydropyrimidin-4-one enantiomers using related cyclopentane carboxylic acids (Szakonyi et al., 1998).
5. Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for various applications. Lang et al. (1999) synthesized fluorinated derivatives for potential use in radiolabeled imaging in medical diagnostics (Lang et al., 1999).
Propiedades
IUPAC Name |
(1R,2R)-2-(4-fluorobenzoyl)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c14-9-6-4-8(5-7-9)12(15)10-2-1-3-11(10)13(16)17/h4-7,10-11H,1-3H2,(H,16,17)/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQQJKKAHSUBRB-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641333 |
Source


|
| Record name | (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
CAS RN |
733741-06-5 |
Source


|
| Record name | rel-(1R,2R)-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733741-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-(4-Fluorobenzoyl)cyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














